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Compound of Interest

Compound Name: 2-Bromotriphenylene

Cat. No.: B175828 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous structural

confirmation of synthetic intermediates is paramount. This guide provides a comparative

analysis of spectroscopic techniques to definitively identify 2-Bromotriphenylene and

distinguish it from potential isomers and related compounds.

This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance

(NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By comparing the spectral

features of 2-Bromotriphenylene with those of a potential isomer, 1-Bromotriphenylene, and

the parent compound, Triphenylene, this guide offers a framework for robust structural

elucidation. Detailed experimental protocols for each technique are also provided to ensure

reproducible and reliable data acquisition.

Spectroscopic Data Comparison
The following tables summarize the expected quantitative data for the spectroscopic analysis of

2-Bromotriphenylene and its related compounds. This data is crucial for distinguishing

between the different isomers.

Table 1: ¹H NMR Spectral Data Comparison (Predicted)
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Compound
Chemical Shift (δ) of
Protons on Brominated
Ring

Chemical Shift (δ) of Other
Aromatic Protons

2-Bromotriphenylene ~ 7.5 - 8.0 ppm ~ 7.6 - 8.7 ppm

1-Bromotriphenylene ~ 7.4 - 8.2 ppm ~ 7.6 - 8.7 ppm

Triphenylene N/A
Two signals at ~8.64 and

~7.64 ppm[1]

Table 2: ¹³C NMR Spectral Data Comparison (Predicted)

Compound
Chemical Shift (δ) of
Carbon Bearing Bromine

Chemical Shift (δ) of Other
Aromatic Carbons

2-Bromotriphenylene ~ 120 - 125 ppm ~ 123 - 132 ppm

1-Bromotriphenylene ~ 118 - 123 ppm ~ 123 - 133 ppm

Triphenylene N/A ~ 123.5, 127.3, 128.7 ppm

Table 3: Mass Spectrometry Data Comparison

Compound Molecular Ion (m/z)
Key Fragmentation Ions
(m/z)

2-Bromotriphenylene 306/308 (M/M+2) 227 (M-Br), 113.5 ([M-Br]²⁺)

1-Bromotriphenylene 306/308 (M/M+2) 227 (M-Br), 113.5 ([M-Br]²⁺)

Triphenylene 228 226, 114, 113

Table 4: FT-IR Spectral Data Comparison (Characteristic Absorptions)
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Compound
Aromatic C-H
Stretch (cm⁻¹)

C=C Aromatic
Stretch (cm⁻¹)

C-Br Stretch
(cm⁻¹)

Out-of-Plane
Bending
(cm⁻¹)

2-

Bromotriphenyle

ne

~ 3050 - 3100 ~ 1600, 1450 ~ 500 - 600 ~ 750 - 900

1-

Bromotriphenyle

ne

~ 3050 - 3100 ~ 1600, 1450 ~ 500 - 600 ~ 750 - 900

Triphenylene ~ 3060
~ 1600, 1480,

1450
N/A ~ 830, 750

Experimental Workflows
To ensure accurate and reproducible data, the following experimental workflows are

recommended.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

2-Bromotriphenylene Sample

NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
(GC-MS)

FT-IR Spectroscopy

Structure Confirmation

Obtain Spectroscopic Data
(NMR, MS, IR)

MS: Confirm Molecular Formula (C18H11Br)
and presence of Bromine (M/M+2 peaks)

IR: Identify Aromatic C-H, C=C,
and C-Br functional groups

NMR: Determine number of unique
protons and carbons

Compare NMR data with expected
patterns for 1- and 2-Bromotriphenylene

Analyze NMR for symmetry.
Does it match 2-substitution pattern?

Structure Confirmed:
2-Bromotriphenylene

Data Consistent

Revise Hypothesis/
Consider other isomers

Data Inconsistent

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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